Metabolic Stability: Dextromethorphan O-Trideuteromethyl Prolongs Half-Life via Primary KIE at CYP2D6 O-Demethylation Site
Deuterated dextromethorphan (O-trideuteromethyl-containing analog) exhibits approximately twice the metabolic stability of non-deuterated dextromethorphan in both in vitro human liver microsomal assays and in vivo mouse pharmacokinetic studies [1]. The deuterium substitution at the methoxy group induces a primary KIE that slows CYP2D6-mediated O-demethylation, consistent with the mechanism that deuterium strengthens the C–D bond relative to the C–H bond, reducing the enzymatic cleavage rate by a factor of 2–3 .
| Evidence Dimension | Metabolic stability (in vitro hepatic microsomal half-life) |
|---|---|
| Target Compound Data | Approximately 2× the metabolic stability of non-deuterated dextromethorphan (deuterated dextromethorphan exhibited double the stability both in vitro and in vivo) |
| Comparator Or Baseline | Non-deuterated dextromethorphan (DM) |
| Quantified Difference | Approximately 2-fold increase in metabolic stability |
| Conditions | In vitro human liver microsomes and in vivo mouse pharmacokinetic assay (C57BL/6J mouse); SAL0114 study [1] |
Why This Matters
For procurement decisions, this 2-fold metabolic stability gain directly translates to prolonged systemic exposure and potentially reduced dosing frequency in preclinical models, making the O-trideuteromethyl analog functionally distinct from non-deuterated dextromethorphan.
- [1] SAL0114 Study (Shenzhen Salubris Pharmaceuticals). Deuterated dextromethorphan maintained the same in vitro activity as dextromethorphan while exhibiting twice the metabolic stability both in vitro and in vivo. Front Pharmacol. 2024;15:1464564. View Source
